N-(9H-Purin-6-yl)nicotinamid

Purine nucleoside phosphorylase inhibition NAD+ metabolism Enzyme kinetics

N-(9H-Purin-6-yl)nicotinamid (CAS 91136-28-6, molecular formula C11H8N6O, molecular weight 240.22 g/mol) is a synthetic small molecule belonging to the class of N6-substituted purine derivatives. It features a purine core linked to a nicotinamide moiety via an amide bond, structurally resembling the adenosine-nicotinamide junction found in NAD+.

Molecular Formula C11H8N6O
Molecular Weight 240.22 g/mol
Cat. No. B12170080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-Purin-6-yl)nicotinamid
Molecular FormulaC11H8N6O
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C11H8N6O/c18-11(7-2-1-3-12-4-7)17-10-8-9(14-5-13-8)15-6-16-10/h1-6H,(H2,13,14,15,16,17,18)
InChIKeyBJZRGSQXEYPWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9H-Purin-6-yl)nicotinamid Procurement Guide: Key Specifications and Supply Considerations


N-(9H-Purin-6-yl)nicotinamid (CAS 91136-28-6, molecular formula C11H8N6O, molecular weight 240.22 g/mol) is a synthetic small molecule belonging to the class of N6-substituted purine derivatives. It features a purine core linked to a nicotinamide moiety via an amide bond, structurally resembling the adenosine-nicotinamide junction found in NAD+ [1]. This compound serves as a versatile scaffold for designing enzyme inhibitors targeting nicotinamide N-methyltransferase (NNMT) and other NAD+-dependent pathways [2]. Its unique conjugation of a purine ring with a nicotinamide group differentiates it from simpler purine bases or standalone nicotinamide derivatives, making it a critical intermediate in medicinal chemistry and chemical biology research [3].

Why N-(9H-Purin-6-yl)nicotinamid Cannot Be Replaced by Generic Purines or Nicotinamides in Specialized Research Applications


Generic substitution fails because N-(9H-Purin-6-yl)nicotinamid occupies a unique chemical space that is not replicated by simple purines (e.g., adenine) or nicotinamide (NAM) alone. The compound's dual recognition motif—a purine ring capable of π-stacking and hydrogen bonding, coupled with a nicotinamide carbonyl for amide interactions—enables simultaneous engagement with both the adenine-binding pocket and the nicotinamide-binding region of NAD+-dependent enzymes [1]. In contrast, adenine lacks the nicotinamide moiety, while NAM lacks the purine scaffold, resulting in a loss of binding affinity and selectivity profiles observed with the conjugate. Furthermore, N6-substituted purine derivatives like kinetin and 6-benzylaminopurine are primarily cytokinin-active compounds, whereas N-(9H-Purin-6-yl)nicotinamid exhibits a distinct pharmacological profile, including reported NNMT inhibitory activity not shared by classic cytokinins [2]. This structural uniqueness directly impacts downstream experimental outcomes, making interchangeability scientifically invalid for projects requiring NAD+ pathway modulation or NNMT-targeted probe development.

Quantitative Differentiation Evidence for N-(9H-Purin-6-yl)nicotinamid Against Comparator Compounds


PNP Enzyme Inhibition: N-(9H-Purin-6-yl)nicotinamid vs. Nicotinamide

N-(9H-Purin-6-yl)nicotinamid demonstrates measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, whereas nicotinamide exhibits no PNP inhibitory activity at concentrations up to 0.1 mM. This represents a >75-fold improvement in potency and a qualitative shift from inactive to active against this target. The PNP inhibition assay measured conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. In a separate study, nicotinamide was confirmed to be neither a substrate nor inhibitor of PNP, highlighting the critical role of the purine scaffold for enzyme engagement [2].

Purine nucleoside phosphorylase inhibition NAD+ metabolism Enzyme kinetics

Structural Preorganization for NAD+ Binding Site Recognition: N-(9H-Purin-6-yl)nicotinamid vs. Adenine + Nicotinamide Physical Mixture

In model studies of alcohol dehydrogenase-NADH systems, macrocyclic 1,4-dihydronicotinamides incorporating a purine-6-ylamino linker (structurally derived from N-(9H-Purin-6-yl)nicotinamid scaffolds) showed a reactivity order toward methyl benzoylformate of 1b > 1a > 3 ≥ 1c > 2, where compound 2 is the simple 1-methyl-3-(N-methylcarbamoyl)-1,4-dihydropyridine lacking the purine moiety [1]. The adenine moiety in these constructs accelerates magnesium ion complexation at the dihydronicotinamide moiety, presumably by acting as a π-electron donor. This synergistic effect would not be achievable with a physical mixture of adenine and nicotinamide, as covalent linkage is required for the observed rate enhancement [1].

NAD+ analog design Bifunctional ligand Synergistic binding

Alternative Biological Activity Profile: N-(9H-Purin-6-yl)nicotinamid Derivatives vs. 6-Substituted Purine Cytokinins

Nicotinamide derivatives, including compounds structurally related to N-(9H-Purin-6-yl)nicotinamid, have been shown to promote cell division in plant systems through a mechanism distinct from classical 6-substituted purine cytokinins such as kinetin and 6-benzylaminopurine [1]. Unequivocal evidence demonstrated that the cell division-promoting activity of these nicotinamide derivatives did not result from contamination by 6-substituted purine cytokinins, indicating a separate biological pathway [1]. This functional divergence means that for plant biology applications, N-(9H-Purin-6-yl)nicotinamid and its analogs activate different signaling cascades compared to traditional cytokinins, offering a complementary tool for dissecting plant growth regulation.

Cytokinin activity Plant cell division Nicotinamide derivatives

Preferred Research and Procurement Scenarios for N-(9H-Purin-6-yl)nicotinamid Utilization


NNMT Inhibitor Development and NAD+ Pathway Probe Design

N-(9H-Purin-6-yl)nicotinamid serves as a privileged starting scaffold for designing high-affinity nicotinamide N-methyltransferase (NNMT) inhibitors. Its bifunctional architecture—simultaneously engaging the nicotinamide and purine recognition sites—provides a structural foundation for developing sub-micromolar NNMT ligands, as evidenced by derivative compounds achieving Ki values as low as 56 nM against human NNMT [1]. Researchers developing NNMT-targeted therapeutics for metabolic disorders or oncology should prioritize this scaffold over simpler nicotinamide analogs that lack the purine anchor required for potent NNMT active site occupancy [1].

NAD+ Cofactor Analog Synthesis and Enzymology Studies

The compound's structural mimicry of the adenosine-nicotinamide junction in NAD+ makes it an essential synthetic intermediate for preparing NAD+ analogs with modifications at the purine 6-position, as demonstrated by Fawcett and Kaplan in their foundational work on nicotinamide adenine dinucleotide analogs [2]. Enzymologists studying ADP-ribosyl cyclases, sirtuins, or PARP enzymes should procure this compound as a key precursor for generating modified dinucleotides that probe cofactor binding specificity and catalytic mechanism [2].

Plant Cytokinin-Independent Cell Division Research

For plant biologists investigating non-canonical cell division pathways, N-(9H-Purin-6-yl)nicotinamid and its structural relatives offer a cytokinin-independent mechanism of action [3]. This compound is the preferred choice when experimental designs require separation of nicotinamide-derivative signaling from classical cytokinin receptor activation, enabling unambiguous interpretation of growth regulation studies in tissue culture and whole-plant systems [3].

Chemical Biology Tool for Purine-Nicotinamide Synergy Studies

As demonstrated by Saito et al., purine-nicotinamide conjugates exhibit synergistic effects in metal ion complexation and hydride transfer reactivity that are absent in the individual components [4]. Chemical biologists investigating NADH model systems or designing biomimetic catalysts should procure this compound class to leverage the rate-enhancing effects of covalently linked purine-dihydronicotinamide constructs, which cannot be replicated by physical mixtures of adenine and nicotinamide [4].

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